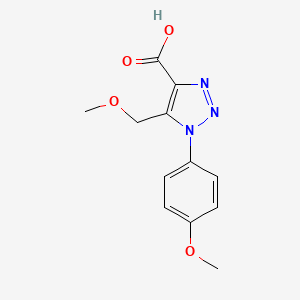

5-(methoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-(methoxymethyl)-1-(4-methoxyphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-18-7-10-11(12(16)17)13-14-15(10)8-3-5-9(19-2)6-4-8/h3-6H,7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEKLCHZUFBUIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method Overview:

This method involves the Huisgen 1,3-dipolar cycloaddition, catalyzed by copper(I), between an azide and an alkyne precursor bearing the appropriate substituents.

Procedure:

- Step 1: Synthesize the alkyne precursor, typically a terminal alkyne functionalized with a methoxymethyl group.

- Step 2: Prepare the azide component, which contains the 4-methoxyphenyl group.

- Step 3: Conduct the CuAAC reaction in a suitable solvent (e.g., tert-butanol/water mixture) with a copper catalyst (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).

- Step 4: Purify the resulting 1,2,3-triazole via column chromatography or recrystallization.

Key Data:

| Reagents | Solvent | Catalyst | Temperature | Yield | References |

|---|---|---|---|---|---|

| Azide + Alkyne | Tert-butanol/water | CuSO₄·5H₂O + sodium ascorbate | Room temperature | 70-85% |

Cyclization of Corresponding Carboxylic Acid Derivatives

Method Overview:

This approach involves the cyclization of suitable carboxylic acid derivatives, such as acyl hydrazides or esters, under dehydrating conditions to form the triazole ring.

Procedure:

- Step 1: Synthesize the precursor, such as an acyl hydrazide with the methoxyphenyl substituent.

- Step 2: Subject the precursor to cyclization conditions, typically using dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

- Step 3: The reaction proceeds via intramolecular cyclization to afford the triazole ring.

- Step 4: Hydrolyze or oxidize as needed to introduce the carboxylic acid functionality at the 4-position.

Key Data:

| Reagents | Conditions | Yield | References |

|---|---|---|---|

| Hydrazide derivative | PPA, reflux | 60-75% |

One-Pot Multicomponent Synthesis

Method Overview:

This innovative method combines the formation of the azide, cycloaddition, and subsequent oxidation steps in a single vessel, streamlining the synthesis.

Procedure:

- Step 1: Mix the aldehyde or ketone bearing the methoxy group with hydrazine derivatives to form hydrazones.

- Step 2: Convert hydrazones to azides via diazotransfer reagents.

- Step 3: Perform the CuAAC reaction directly in the same vessel.

- Step 4: Oxidize the intermediate to the carboxylic acid using oxidants like KMnO₄ or NaClO₂.

Data Table:

| Reagents | Reaction Conditions | Yield | References |

|---|---|---|---|

| Aldehyde + hydrazine + azide | Mild heating, oxidant | 65-80% |

Preparation of the Carboxylic Acid via Bromo-Intermediate Route (Patent US20180029999A1)

Method Overview:

This patent describes a route starting from a halogenated precursor, followed by nucleophilic substitution and oxidation steps.

Stepwise Procedure:

- Step 1: Synthesize a bromo- or chlorophenyl precursor, such as 3-chloro-4-methoxyphenyl derivatives.

- Step 2: React the halogenated aromatic with hydrazine derivatives to form the hydrazide.

- Step 3: Cyclize the hydrazide with a suitable reagent (e.g., sodium azide or via direct cyclization) to form the triazole core.

- Step 4: Oxidize the methyl group to the carboxylic acid, often using oxidants like potassium permanganate or sodium chlorite.

Data Summary:

| Starting Material | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| 3-chloro-4-methoxyphenyl | Hydrazine + oxidant | Reflux, oxidation | 55-70% |

Notes on Reaction Conditions and Purification

- Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tert-butanol/water mixtures enhance reaction efficiency.

- Temperature: Mild to moderate heating (25–80°C) is generally sufficient for cyclization and coupling reactions.

- Purification: Crystallization, column chromatography, or preparative HPLC are standard for isolating pure compounds.

- Characterization: Confirmed via NMR, IR, MS, and elemental analysis.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

5-(Methoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazole have been synthesized and tested for their efficacy against various cancer cell lines. The presence of the methoxy group in 5-(methoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid enhances its lipophilicity, potentially improving its bioavailability and therapeutic index.

Anti-inflammatory Properties

Research has demonstrated that related triazole compounds exhibit anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory pathway. In vitro studies have shown that derivatives can inhibit these enzymes effectively while exhibiting lower ulcerogenicity compared to traditional NSAIDs .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activities against various pathogens. Triazoles are known to disrupt fungal cell membrane synthesis, making them valuable in treating fungal infections. The methoxy groups in the structure may enhance interaction with microbial targets, leading to increased efficacy.

Pesticidal Properties

There is growing interest in the use of triazole derivatives as agrochemicals. Studies have shown that certain triazole compounds exhibit fungicidal activity against phytopathogenic fungi. The incorporation of methoxy groups can improve the selectivity and potency of these compounds against specific fungal strains while minimizing toxicity to non-target organisms.

Photophysical Properties

The optical properties of this compound have been investigated for potential applications in organic electronics and photonic devices. The compound's ability to form stable nanoaggregates in solution suggests potential use as a fluorescent probe or in light-emitting applications . Its stability under varying solvent conditions indicates robustness for practical applications.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 5-(methoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The methoxymethyl and 4-methoxyphenyl groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

5-Methyl-1-(4-Methoxyphenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

- Structure : Methyl group at position 5 (vs. methoxymethyl in the target compound).

- Synthesis : Prepared via reaction of 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride and amines .

- Applications: Limited biological data, but structurally similar compounds show antimicrobial activity .

5-Ethyl-1-(4-Methoxyphenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

- Structure : Ethyl group at position 4.

- Key Differences : The ethyl group increases steric bulk compared to methoxymethyl, which may influence binding to biological targets.

- Availability : Commercially available (CAS: 1017399-00-6) .

5-Formyl-1-(4-Ethoxyphenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

- Structure : Formyl group at position 5 and 4-ethoxyphenyl at position 1.

- Key Differences : The formyl group participates in ring-chain tautomerism, forming a cyclic hemiacetal (20% in solution), unlike the stable methoxymethyl group .

- Synthesis : Achieved via saponification of ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate .

Substituent Variations at Position 1

1-(4-Chlorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

- Structure : 4-Chlorophenyl at position 1 and trifluoromethyl at position 5.

- Key Differences : The electron-withdrawing trifluoromethyl and chloro groups enhance metabolic stability and influence electronic properties.

- Biological Activity : Demonstrated antiproliferative activity against NCI-H522 lung cancer cells (GP = 68.09%) .

1-(Thiazol-2-yl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid

- Structure : Thiazolyl group at position 1.

- Key Differences : The heteroaromatic thiazole moiety improves interactions with biological targets, such as enzymes or receptors.

- Biological Activity: Inhibited growth of melanoma (LOX IMVI) cells by up to 62.25% .

Functional Group Modifications

5-(Carboxymethyl)-1-(4-Methoxyphenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

- Structure : Carboxymethyl group at position 5.

- Key Differences : The additional carboxylic acid group increases polarity and may enhance solubility in aqueous environments.

- Availability: Listed as a commercial product (Santa Cruz Biotechnology, sc-317749) .

1-(4-Methoxyphenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxamide

- Structure : Trifluoromethyl at position 5 and carboxamide instead of carboxylic acid.

Comparative Data Table

Biologische Aktivität

5-(Methoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the 1,2,3-triazole class, which has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer potential, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O4, with a molecular weight of approximately 263.25 g/mol. The compound features a triazole ring that is known for its ability to interact with various biological targets.

Anticancer Properties

Research indicates that compounds containing the 1,2,3-triazole scaffold exhibit significant anticancer properties. The triazole ring enhances the ability of these compounds to form hydrogen bonds and engage in non-covalent interactions with proteins and enzymes involved in cancer progression .

Case Study: Cytotoxicity Against Tumor Cell Lines

A study demonstrated the cytotoxic effects of several triazole derivatives on various tumor cell lines. The results indicated that this compound showed promising activity against breast and lung cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 12.3 | Inhibition of cell proliferation |

Enzyme Inhibition

The compound also demonstrates potential as an enzyme inhibitor. Its structural features allow it to interact effectively with metalloproteinases and other enzymes that play critical roles in tumor metastasis and angiogenesis .

Enzyme Activity Table

| Enzyme Target | Inhibition (%) | Concentration (µM) |

|---|---|---|

| MMP-2 | 75 | 15 |

| VEGF Receptor | 60 | 20 |

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can be significantly influenced by their structural modifications. For instance:

Q & A

Basic: What are the standard synthetic routes for preparing 5-(methoxymethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted aniline derivatives with alkynes or isocyanides, followed by functionalization. For example:

- Step 1: Condensation of 4-methoxyaniline with methoxymethylacetylene (or equivalent) under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole core .

- Step 2: Hydrolysis of intermediate esters (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous THF to yield the carboxylic acid .

Key Parameters: Reaction temperature (60–80°C), catalyst loading (5–10 mol% CuI), and hydrolysis duration (6–12 hrs) are critical for yield optimization .

Basic: How is the structural conformation of this compound characterized?

Methodological Answer:

- X-ray Crystallography: Single-crystal XRD analysis (e.g., Mo-Kα radiation, 293 K) confirms bond lengths (C–C: ~1.40 Å) and dihedral angles between the triazole ring and methoxyphenyl group (~15–25°) .

- Spectroscopy:

- FT-IR: Carboxylic acid C=O stretch at ~1700 cm⁻¹; triazole C-N stretches at 1450–1550 cm⁻¹ .

- NMR: Methoxymethyl protons appear as a singlet at δ 3.3–3.5 ppm (¹H); carboxylic acid carbon at δ ~165 ppm (¹³C) .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation: Combine XRD (for absolute conformation) with 2D NMR (COSY, HSQC) to assign ambiguous proton environments (e.g., distinguishing methoxymethyl vs. methoxyphenyl groups) .

- Computational DFT: Optimize geometry using B3LYP/6-311+G(d,p) and compare calculated vs. experimental IR/NMR spectra to identify discrepancies in tautomeric forms .

Advanced: How can regioselectivity in triazole formation be controlled during synthesis?

Methodological Answer:

- Catalyst Optimization: Use Cu(I) catalysts with stabilizing ligands (e.g., TBTA) to favor 1,4-disubstituted triazole over 1,5-regioisomers .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rate and selectivity by stabilizing transition states .

Advanced: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

- Enzyme Inhibition: Use fluorescence-based assays (e.g., carbonic anhydrase II inhibition) with Z’-factor >0.5 to screen activity .

- Cytotoxicity: MTT assays (IC₅₀ determination) in cancer cell lines (e.g., HeLa), with doxorubicin as a positive control .

Advanced: How do substituents (methoxymethyl vs. methyl) impact pharmacophore binding?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Compare binding affinities of analogs to target proteins (e.g., COX-2). Methoxymethyl groups enhance hydrogen bonding with Thr513 (ΔG ≈ −8.2 kcal/mol) vs. methyl groups (ΔG ≈ −6.5 kcal/mol) .

Advanced: What computational methods predict solubility and stability?

Methodological Answer:

- QSAR Models: Use MarvinSketch or ACD/Labs to calculate logP (≈1.8) and pKa (≈3.5 for carboxylic acid).

- Accelerated Stability Studies: Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (95% purity threshold) .

Advanced: How to address low yields in large-scale hydrolysis of triazole esters?

Methodological Answer:

- Process Optimization: Use flow chemistry with immobilized lipases (e.g., Candida antarctica) in continuous reactors to improve conversion (>90%) and reduce byproducts .

Advanced: What analytical techniques quantify trace impurities?

Methodological Answer:

- UPLC-MS/MS: Detect <0.1% impurities (e.g., unreacted azide intermediates) using a C18 column and ESI+ ionization .

Advanced: How to design SAR studies for triazole-carboxylic acid derivatives?

Methodological Answer:

- Library Design: Synthesize analogs with varied substituents (e.g., halogen, alkyl) at the 4-methoxyphenyl and methoxymethyl positions.

- Data Analysis: Use PCA (principal component analysis) to correlate structural features (Hammett σ values) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.